1-Methyl-1,4-dihydro-benzo[d][1,3]oxazin-2-one
Overview
Description
1-Methyl-1,4-dihydro-benzo[d][1,3]oxazin-2-one is a heterocyclic compound that belongs to the class of benzoxazines. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound consists of a benzene ring fused to an oxazine ring, with a methyl group attached to the nitrogen atom.
Mechanism of Action
Target of Action
Similar compounds such as 4h-benzo[d][1,3]oxazin-4-ones have been shown to exhibit hypolipidemic activity and potential as protease inhibitors . They have demonstrated substrate inhibitory activity towards the serine protease human leukocyte elastase, which is the presumed tissue degenerating agent in the pathogenesis of several diseases .
Mode of Action
The synthesis of similar compounds involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol catalyzed by acetic acid . The formation of the dihydro analogs correlated with the electron density on the aromatic ring: Electron-donating groups favored the 4H-benzo[d][1,3]oxazin-4-ones, while electron-withdrawing groups tended to favor the dihydro product .
Biochemical Pathways
Similar compounds have been shown to inhibit the serine protease human leukocyte elastase , which suggests that they may affect protease-related biochemical pathways.
Result of Action
Related compounds have been shown to exhibit hypolipidemic activity and potential as protease inhibitors , suggesting that they may have similar effects.
Action Environment
The synthesis of similar compounds has been studied under microwave conditions , suggesting that reaction conditions may influence the formation and properties of these compounds.
Biochemical Analysis
Biochemical Properties
1-Methyl-1,4-dihydro-benzo[d][1,3]oxazin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain proteases, potentially acting as an inhibitor . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This interaction can be crucial in regulating biochemical pathways and can be exploited for therapeutic purposes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in metabolic pathways . Additionally, this compound can alter cellular metabolism by inhibiting specific enzymes, leading to changes in the levels of metabolites and overall metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors . This binding can result in the inhibition or activation of the target biomolecule, leading to downstream effects on cellular processes. For instance, the inhibition of proteases by this compound can prevent the degradation of certain proteins, thereby affecting cellular function and signaling pathways.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function . In vitro and in vivo studies have demonstrated that this compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, highlighting the importance of understanding its temporal dynamics.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of gene expression . At higher doses, toxic or adverse effects may be observed. These effects can include cellular toxicity, disruption of metabolic pathways, and adverse physiological responses. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, the compound may inhibit enzymes involved in the breakdown of specific metabolites, leading to an accumulation of these metabolites in the cell. This can have downstream effects on cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, the localization and accumulation of this compound within certain cellular compartments can influence its efficacy and function.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1,4-dihydro-benzo[d][1,3]oxazin-2-one can be synthesized through a one-pot reaction involving the condensation of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . This method has been studied extensively and has shown high yields under optimized conditions. Additionally, microwave-assisted synthesis has been explored to improve reaction efficiency .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1,4-dihydro-benzo[d][1,3]oxazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: Oxazinones
Reduction: Dihydro derivatives
Substitution: Various substituted benzoxazines
Scientific Research Applications
Comparison with Similar Compounds
1-Methyl-1,4-dihydro-benzo[d][1,3]oxazin-2-one can be compared with other similar compounds, such as:
4H-Benzo[d][1,3]oxazin-4-ones: These compounds share a similar core structure but differ in their substitution patterns and biological activities.
1,4-Dihydro-2H-pyrido[2,3-d][1,3]oxazin-2-one: This compound has a pyridine ring instead of a benzene ring, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-methyl-4H-3,1-benzoxazin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-10-8-5-3-2-4-7(8)6-12-9(10)11/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFAWZFNQFIYGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2COC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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